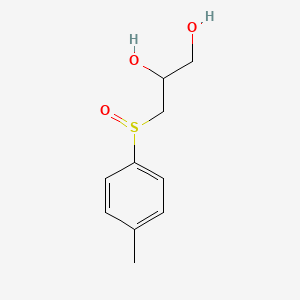
3-(4-Methylphenyl)sulfinylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)sulfinylpropane-1,2-diol: is an organic compound with the molecular formula C10H14O3S It is characterized by the presence of a sulfinyl group attached to a propane-1,2-diol backbone, with a 4-methylphenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol typically involves the reaction of 4-methylphenylsulfinyl chloride with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 3-(4-Methylphenyl)sulfonylpropane-1,2-diol.
Reduction: 3-(4-Methylphenyl)sulfanylpropane-1,2-diol.
Substitution: Derivatives with substituted hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfinyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the unique properties of the sulfinyl and hydroxyl groups. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)sulfinylpropane-1,2-diol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methylphenyl)sulfanylpropane-1,2-diol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
3-(4-Methylphenyl)sulfonylpropane-1,2-diol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(4-Methylphenyl)propane-1,2-diol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(4-Methylphenyl)sulfinylpropane-1,2-diol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50921-26-1 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfinylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O3S/c1-8-2-4-10(5-3-8)14(13)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
GYHRFMSNGANWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


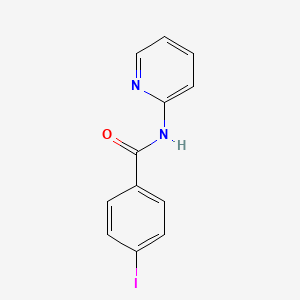
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
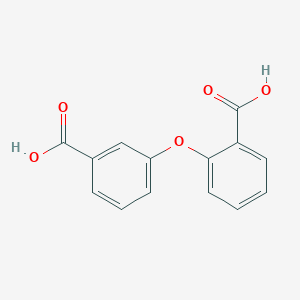


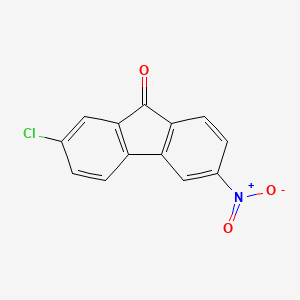

![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

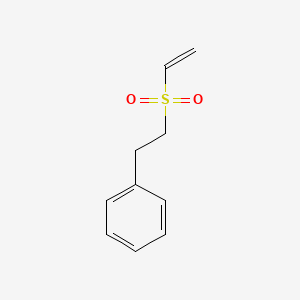
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)
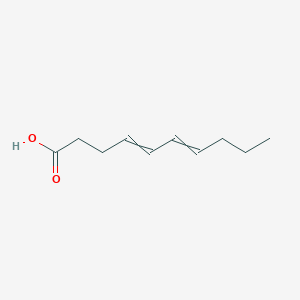
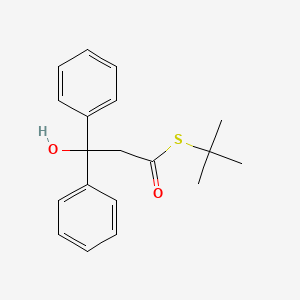
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
